molecular formula C10H13Cl2N B2973189 N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride CAS No. 23530-83-8

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride

Cat. No.: B2973189
CAS No.: 23530-83-8
M. Wt: 218.12
InChI Key: KBZWXMURBBEELK-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a 2-chlorobenzyl group attached to a propenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride can be synthesized through several routes. One common method involves the reaction of 2-chlorobenzyl chloride with 1-propylamine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to handle the reactants and products safely.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZWXMURBBEELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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